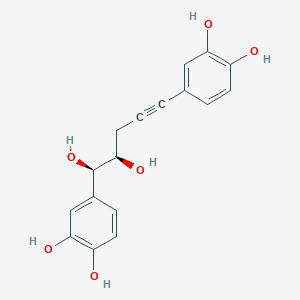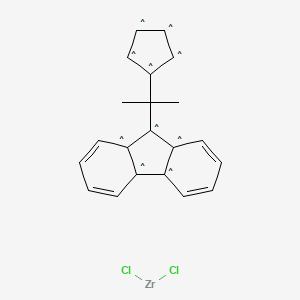
7β,17α-Dimethyl-5β-androstane-3α,17β-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7β,17α-Dimethyl-5β-androstane-3α,17β-diol: is a synthetic steroidal compound. It belongs to the class of androstane derivatives and is characterized by its unique structural modifications, including the presence of methyl groups at the 7β and 17α positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7β,17α-Dimethyl-5β-androstane-3α,17β-diol typically involves multi-step organic reactions. One common approach includes the following steps:
Starting Material: The synthesis often begins with a suitable androstane derivative.
Methylation: Introduction of methyl groups at the 7β and 17α positions can be achieved through selective methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Reduction: Reduction of the ketone groups to alcohols at the 3α and 17β positions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7β,17α-Dimethyl-5β-androstane-3α,17β-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The methyl groups and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Methylating Agents: Methyl iodide (CH₃I), dimethyl sulfate ((CH₃O)₂SO₂).
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully saturated androstane derivatives.
Substitution Products: Various methylated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
7β,17α-Dimethyl-5β-androstane-3α,17β-diol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its potential effects on cellular processes and as a tool to study steroid metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a precursor for the synthesis of other steroidal compounds.
Wirkmechanismus
The mechanism of action of 7β,17α-Dimethyl-5β-androstane-3α,17β-diol involves its interaction with steroid hormone receptors. The compound can bind to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets and pathways involved include:
Androgen Receptor Binding: The compound binds to androgen receptors, leading to the activation or repression of target genes.
Signal Transduction Pathways: Involvement in pathways regulating cell growth, differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5β-Androstan-7α,17α-dimethyl-3α,17β-diol
- Bolasterone
- Calusterone
Uniqueness
7β,17α-Dimethyl-5β-androstane-3α,17β-diol is unique due to its specific methylation pattern and its potential biological activities. Compared to similar compounds, it may exhibit distinct binding affinities to steroid receptors and different metabolic pathways, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
153546-23-7 |
|---|---|
Molekularformel |
C21H36O2 |
Molekulargewicht |
320.517 |
IUPAC-Name |
(3R,7S,8R,9S,10S,13S,14S,17S)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14?,15+,16-,17-,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
ZWQUPIDNCOVROC-BFNNIBCXSA-N |
SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O |
Synonyme |
7β,17α-Dimethyl-5β-androstane-3α,17β-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)



![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)
![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)
